Cas no 2228958-02-7 (2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)methylcyclopropan-1-amine)

2,2-Dimethyl-1-((1-methylpyrrolidin-2-yl)methyl)cyclopropan-1-amine is a structurally unique cyclopropylamine derivative featuring a pyrrolidine substituent. This compound exhibits notable potential in pharmaceutical and agrochemical applications due to its constrained cyclopropane ring and tertiary amine functionality, which may enhance binding affinity and metabolic stability. The presence of the 1-methylpyrrolidin-2-ylmethyl group introduces chirality, offering opportunities for enantioselective synthesis and biological activity optimization. Its rigid framework and basic amine moiety make it a promising intermediate for designing bioactive molecules, particularly in CNS-targeted therapies or enzyme inhibition. The compound's stability and synthetic versatility further support its utility in medicinal chemistry research.
2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)methylcyclopropan-1-amine structure
2228958-02-7 structure
Product Name:2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)methylcyclopropan-1-amine
CAS No:2228958-02-7
MF:C11H22N2
MW:182.305782794952
CID:6308163
PubChem ID:165722083
Update Time:2025-06-07

2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)methylcyclopropan-1-amine
    • 2,2-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]cyclopropan-1-amine
    • 2228958-02-7
    • EN300-1782123
    • Inchi: 1S/C11H22N2/c1-10(2)8-11(10,12)7-9-5-4-6-13(9)3/h9H,4-8,12H2,1-3H3
    • InChI Key: ZBXSAONOMDWGAQ-UHFFFAOYSA-N
    • SMILES: NC1(CC2CCCN2C)CC1(C)C

Computed Properties

  • Exact Mass: 182.178298710g/mol
  • Monoisotopic Mass: 182.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.3Ų

2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)methylcyclopropan-1-amine Pricemore >>

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Additional information on 2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)methylcyclopropan-1-amine

Professional Introduction to 2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)methylcyclopropan-1-amine (CAS No. 2228958-02-7)

2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)methylcyclopropan-1-amine is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This molecule, identified by the chemical abstracts service number CAS No. 2228958-02-7, features a cyclopropane core appended with a dimethyl-substituted amine group and a 1-methylpyrrolidinyl moiety. The presence of these functional groups suggests a rich chemical space for interaction with biological targets, making it an attractive candidate for further investigation in drug discovery.

The cyclopropane ring in this compound is particularly noteworthy, as it is often employed in medicinal chemistry due to its strained three-membered structure, which can enhance binding affinity and metabolic stability. The dimethyl substitution on the nitrogen atom likely contributes to the compound's solubility and lipophilicity, while the 1-methylpyrrolidinyl group may serve as a pharmacophore for interactions with specific biological receptors. These structural features collectively position this compound as a promising scaffold for developing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the amine group of 2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)methylcyclopropan-1-amine could interact with hydrophobic pockets or charged residues in target proteins, potentially modulating enzyme activity or receptor function. Furthermore, the methylpyrrolidinyl moiety may engage in π-stacking interactions or hydrogen bonding, depending on the target protein's surface topology.

In the context of current research trends, this compound aligns well with the growing interest in multitarget-directed ligands (MTDLs). MTDLs are designed to simultaneously interact with multiple biological targets, thereby increasing therapeutic efficacy and reducing side effects. The structural complexity of CAS No. 2228958-02-7 makes it a suitable candidate for such an approach, as it provides multiple sites for functionalization and optimization.

Experimental investigations have begun to explore the pharmacological profile of this compound. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors relevant to neurological disorders, inflammation, or cancer. The cyclopropane ring's strain energy could be exploited to disrupt non-covalent interactions within biological pathways, offering a novel mechanism of action. Additionally, the dimethylamino group might serve as a prodrug moiety, enhancing bioavailability upon metabolic conversion.

The synthesis of 2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)methylcyclopropan-1-amine presents both challenges and opportunities for synthetic chemists. The cyclopropane core requires careful handling to prevent ring opening under harsh conditions, while the pyrrolidinyl nitrogen demands selective functionalization to avoid unwanted side reactions. Recent methodological improvements in transition-metal-catalyzed reactions have made it possible to construct complex heterocycles more efficiently, which could streamline the synthesis of this compound.

From a computational perspective, virtual screening techniques have been employed to identify potential binding partners for this molecule. High-throughput docking simulations have revealed several protein targets that may be modulated by its structure. Notably, the compound shows promise as an inhibitor of certain kinases involved in cell signaling pathways implicated in diseases such as Alzheimer's and Parkinson's. The lipophilicity profile derived from its substitution pattern suggests it could cross the blood-brain barrier effectively if designed appropriately.

The development of novel drug candidates relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of CAS No. 2228958-02-7 exemplifies how structural innovation can lead to discoveries with significant therapeutic potential. As research progresses, further optimization of this scaffold may uncover additional applications in treating challenging medical conditions.

In conclusion,2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)methylcyclopropan-1-amine (CAS No. 2228958-02-7) represents a structurally intriguing compound with potential applications across multiple therapeutic areas. Its unique combination of functional groups and favorable physicochemical properties make it an excellent candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.

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